One key advantage of zinc borohydride is its chemoselectivity: the ability to selectively reduce certain functional groups within a molecule while leaving others untouched. This property makes it a valuable tool for synthesizing complex molecules with specific functionalities. For example, zinc borohydride can selectively reduce carbonyl groups (C=O) to alcohols (C-OH) in the presence of other functional groups like alkenes (C=C) and nitro groups (NO2) . This selectivity is attributed to the coordination ability of the zinc ion (Zn2+), which helps control the hydride transfer process.
Zinc borohydride can also exhibit regioselectivity and stereoselectivity in certain reactions. Regioselectivity refers to the preference for reduction at a specific site within a molecule, while stereoselectivity refers to the preferential formation of one stereoisomer over another. These properties are crucial for synthesizing molecules with specific spatial arrangements of atoms, which can be essential for their biological activity .
Due to its unique properties, zinc borohydride finds application in various organic synthesis reactions. Some examples include:
CID 10197633 refers to Zinc Borohydride, a chemical compound with the molecular formula . It appears as a white powder and is soluble in organic solvents such as ether and tetrahydrofuran. This compound is primarily recognized for its role as a reducing agent in organic synthesis, where it selectively reduces various functional groups, making it valuable in both research and industrial applications.
Zinc borohydride is a hazardous compound and should be handled with appropriate precautions. It is:
The primary products of reactions involving Zinc Borohydride include:
Zinc Borohydride can be synthesized through a straightforward reaction between zinc chloride and sodium borohydride in an anhydrous ether solvent. The synthesis involves the following steps:
Zinc Borohydride has diverse applications across various fields:
Research into interaction studies involving Zinc Borohydride focuses on its mechanism of action as a reducing agent. The hydride ions () transfer from the borohydride groups to substrates, facilitated by coordination with zinc ions. This interaction stabilizes the transition state during reduction reactions, enhancing selectivity.
Several compounds share similarities with Zinc Borohydride, each with unique properties and applications:
Compound | Formula | Characteristics |
---|---|---|
Sodium Borohydride | NaBH₄ | A widely used reducing agent; less selective than Zinc Borohydride. |
Lithium Aluminum Hydride | LiAlH₄ | A more powerful reducing agent; highly reactive but less selective. |
Sodium Cyanoborohydride | NaBH₃CN | Offers higher selectivity for imine reduction compared to Zinc Borohydride. |
Zinc Borohydride stands out due to its moderate reactivity and high selectivity for sensitive functional groups. This makes it particularly valuable in synthetic chemistry where maintaining the integrity of other functional groups is crucial.
The development of zinc borohydride emerged from the broader historical context of metal borohydride chemistry, which began with the pioneering work of Hermann Irving Schlesinger and Herbert C. Brown in 1940. These researchers first synthesized alkali metal borohydrides, including lithium borohydride Li[BH₄], through reactions involving diborane B₂H₆. The synthesis followed the general reaction: 2 MH + B₂H₆ → 2 M[BH₄], where M represents alkali metals such as Li, Na, K, Rb, or Cs.
The specific development of zinc borohydride occurred as part of efforts to overcome the limitations of sodium borohydride, particularly its poor solubility in organic solvents and limited reactivity. The quest for more versatile reducing agents led researchers to explore transition metal borohydrides, recognizing that the coordination properties of different metal cations could significantly influence the reducing power and selectivity of the hydride complex. Among the various metal borohydrides investigated, including LiBH₄, Ca(BH₄)₂, Cu(BH₄)₂, Ti(BH₄)₃, and Zr(BH₄)₄, zinc borohydride emerged as particularly unique due to the superior coordination ability of Zn²⁺.
The practical synthesis of zinc borohydride was achieved through straightforward metathesis reactions between zinc chloride and sodium borohydride in anhydrous ethereal solvents. This synthesis method provided a commercially viable route to the compound, enabling its widespread adoption in synthetic laboratories. The development was further enhanced by the recognition that zinc borohydride exhibited moderate stability in ethereal solutions while maintaining significant reactivity, positioning it as an ideal compromise between stability and reducing power.
Zinc borohydride exists as a molecular compound with the chemical formula Zn(BH₄)₂, corresponding to PubChem CID 10197633. The compound presents several important structural and chemical characteristics that distinguish it from other metal borohydrides.
Table 1: Fundamental Chemical Properties of Zinc Borohydride
The molecular structure of zinc borohydride consists of a central zinc cation (Zn²⁺) coordinated with two borohydride anions ([BH₄]⁻). In the borohydride anion, boron maintains a tetrahedral structure, which is characteristic of most borohydride modifications. The reactivity of the B-H bonds depends significantly on the coordination environment and the influence of the zinc center.
The compound exhibits significantly different solubility characteristics compared to sodium borohydride. While sodium borohydride shows limited solubility in organic solvents (insoluble in diethyl ether, only 0.1 g/100 mL in THF at 25°C), zinc borohydride demonstrates superior solubility in ethereal solvents such as tetrahydrofuran (THF) and diethyl ether. This enhanced solubility stems from the coordination properties of the zinc cation, which modifies the electron distribution within the molecule and improves its interaction with aprotic solvents.
Table 2: Comparative Solubility Properties of Metal Borohydrides
Borohydride | Water Solubility (g/100 mL at 25°C) | Methanol Solubility | Diethyl Ether Solubility | THF Solubility |
---|---|---|---|---|
Li[BH₄] | 20.9 | Decomposes | 4.3 | 22.5 |
Na[BH₄] | 55 | 16.4 (at 20°C) | Insoluble | 0.1 (at 20°C) |
Zn(BH₄)₂ | Decomposes | Soluble | Soluble | Soluble |
Zinc borohydride, systematically identified as CID 10197633, represents a fascinating example of metal-borohydride coordination chemistry with the molecular formula B₂Zn [10]. The compound exists as a coordination complex where a central zinc(II) ion is coordinated by two borohydride anions, each contributing four hydrogen atoms for potential bonding interactions [13]. The structural framework of zinc borohydride demonstrates the versatility of borohydride ligands in forming stable complexes with divalent transition metals through multiple coordination modes [11].
The coordination geometry around the zinc(II) center in zinc borohydride exhibits characteristic features of tetrahedral coordination, where the metal ion achieves coordination through interactions with borohydride ligands [12]. Computational studies have revealed that zinc borohydride preferentially adopts κ²-coordinated borohydride ligands rather than κ³-coordination modes, reflecting the energetically favored binding arrangement for zinc complexes [11]. This coordination preference distinguishes zinc borohydride from other metal borohydrides where different coordination modes may be thermodynamically preferred [12].
The tetrahedral geometry around zinc(II) is established through bridging interactions with borohydride units, where the zinc center coordinates to the borohydride groups via tetrahedral edges [40]. Advanced crystallographic analysis has demonstrated that both zinc and lithium atoms in mixed-metal borohydride systems coordinate to the borohydride units through these edge-sharing arrangements [40]. The coordination sphere exhibits some distortion from ideal tetrahedral angles, with observed deviations from the expected 109.4° tetrahedral coordination due to electronic and steric factors [40].
The electronic structure of zinc borohydride has been extensively investigated through high-frequency electron paramagnetic resonance spectroscopy and computational methods [12]. Density functional theory calculations have successfully reproduced the bonding geometries and vibrational behavior of zinc borohydride complexes, providing insights into the metal-borohydride interactions [11]. The electronic configuration reveals that borohydride ligands function primarily as σ-donors to the zinc center, with minimal π-bonding contributions [14].
Molecular orbital descriptions indicate that the ground state electronic structure involves weak overlap between zinc d-orbitals and borohydride molecular orbitals [11]. The relatively weak bonding interaction between zinc and borohydride is evidenced by computational parameters showing that borohydride might even act as an electron acceptor from the metal center via boron atoms [11]. This electronic structure analysis supports the observed moderate stability of zinc borohydride in ethereal solutions compared to more strongly coordinating metal-hydride complexes [13].
Computational modeling using density functional theory has provided detailed insights into the structural preferences and stability of zinc borohydride [32] [33]. First-principles calculations employing the ZORA/BP86 theoretical level have successfully optimized the geometric structures of zinc borohydride complexes, with calculated bond distances showing excellent agreement with experimental data within 0.03 Å [11]. These computational studies have confirmed that both κ²- and κ³-binding modes of borohydride ligands converge to the same κ²-coordinated geometry, reflecting the energetic preference for this coordination arrangement in zinc complexes [11].
Advanced computational screening studies have identified zinc-containing borohydride systems as potentially stable alloys for hydrogen storage applications [32]. The computational investigations have revealed that mixed-metal borohydride systems containing zinc, such as lithium zinc borohydride and sodium zinc borohydride compounds, exhibit negative mixing energies, indicating thermodynamic stability [33]. These theoretical predictions have been validated through experimental synthesis and characterization of several zinc-containing borohydride phases [33].
Zinc borohydride exhibits a precisely defined molecular weight of 87.0 grams per mole, as determined from its molecular formula B₂Zn [10]. The compound's molecular weight calculation incorporates the natural isotopic abundances of its constituent elements [15]. The isotopic distribution of zinc borohydride reflects the natural abundance patterns of zinc isotopes, with ⁶⁴Zn being the most abundant isotope at 48.6% natural abundance [36]. The complete isotopic composition includes five stable zinc isotopes: ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn [36].
Property | Value | Reference |
---|---|---|
Molecular Weight | 87.0 g/mol | [10] |
Exact Mass | 94.01 g/mol | [9] |
Monoisotopic Mass | 94.01 g/mol | [15] |
Primary Zinc Isotope | ⁶⁴Zn (48.6%) | [36] |
The isotopic distribution significantly influences the mass spectrometric analysis of zinc borohydride, with distinct isotopic patterns observable in high-resolution mass spectrometry [38]. Natural variation in zinc isotopic composition has been documented in environmental and geological samples, providing additional complexity to the isotopic fingerprint of zinc borohydride preparations [38].
Zinc borohydride demonstrates moderate stability in ethereal solutions under inert atmosphere conditions, representing a balance between reactivity and practical utility [13]. The compound exhibits sensitivity to moisture and requires storage under protective inert gas atmospheres to maintain its chemical integrity [13]. Thermal stability studies have revealed that zinc borohydride maintains its structural integrity under ambient conditions but undergoes decomposition at elevated temperatures [16].
The stability parameters of zinc borohydride have been characterized through accelerated degradation testing and thermal analysis techniques [15]. Comparative stability assessments indicate that zinc borohydride occupies an intermediate position between highly reactive lithium aluminum hydride and the less reactive sodium borohydride [2]. The neutral nature of zinc borohydride solutions provides advantages in reactions involving base-sensitive substrates, as it avoids the complications associated with alkaline conditions [17].
Temperature-dependent stability investigations have established critical parameters for safe handling and storage of zinc borohydride [39]. The compound maintains acceptable stability at temperatures below 165°C, with decomposition kinetics following single nth-order reaction mechanisms at elevated temperatures [39]. These stability characteristics make zinc borohydride particularly suitable for synthetic applications requiring controlled reducing conditions [13].
Zinc borohydride exhibits excellent solubility in common ethereal solvents, distinguishing it from sodium borohydride which has limited solubility in organic media [17]. The enhanced solubility profile stems from the coordination properties of the zinc cation, which alters the electron distribution within the molecule and improves interactions with aprotic solvents [2]. Tetrahydrofuran and diethyl ether serve as particularly effective solvents for zinc borohydride, enabling its use in diverse organic synthetic transformations [17].
The solubility characteristics have been quantitatively assessed in various ethereal media, revealing superior dissolution compared to alkali metal borohydrides [19]. In tetrahydrofuran, zinc borohydride forms clear, stable solutions that remain active for extended periods under inert conditions [17]. The solubility enhancement is attributed to the ability of ethereal oxygen atoms to coordinate weakly with the zinc center, stabilizing the dissolved complex [2].
Practical solubility data demonstrate that zinc borohydride can be prepared as concentrated solutions in tetrahydrofuran, with typical preparations achieving 0.125 M concentrations [17]. These solutions maintain their reducing activity and can be stored for extended periods when properly protected from moisture and air [13]. The excellent solubility in ethereal solvents enables zinc borohydride to be used in reactions where aqueous or protic conditions would be incompatible with the substrate or desired transformation [19].
Vibrational spectroscopy provides definitive identification and characterization of zinc borohydride through its distinctive infrared and Raman spectroscopic signatures [20]. The vibrational spectrum of zinc borohydride exhibits characteristic bands corresponding to boron-hydrogen stretching and bending modes, which serve as diagnostic fingerprints for this compound [40]. Infrared spectroscopy reveals intense absorption bands in the 2000-2500 cm⁻¹ region corresponding to B-H stretching vibrations, along with characteristic bending modes at lower frequencies [40].
Raman spectroscopy complements infrared analysis by providing additional information about symmetric vibrational modes that may be inactive or weak in infrared spectra [21]. The Raman spectrum of zinc borohydride displays bands corresponding to both terminal and bridging bidentate borohydride units, confirming the coordination mode assignments determined through crystallographic methods [40]. Comparative vibrational analysis with related borohydride complexes enables identification of coordination-sensitive modes that shift upon changes in metal-borohydride bonding [40].
Advanced vibrational spectroscopic techniques, including polarized Raman measurements, have been employed to assign specific vibrational modes to particular structural features within zinc borohydride [22]. The vibrational analysis confirms the presence of distorted tetrahedral borohydride units, with some deviation from ideal tetrahedral symmetry as evidenced by mode splitting and intensity variations [40]. These spectroscopic signatures provide essential validation of structural models derived from diffraction and computational studies [40].
Nuclear magnetic resonance spectroscopy offers powerful structural characterization of zinc borohydride through ¹¹B and ¹H NMR measurements [24]. The ¹¹B NMR spectrum of zinc borohydride exhibits characteristic patterns reflecting the quadrupolar nature of the boron-11 nucleus and its coordination environment [27]. Solid-state ¹¹B magic angle spinning NMR reveals distinct chemical shifts and quadrupolar coupling parameters for different borohydride environments within the zinc complex [40].
The ¹¹B NMR spectroscopic analysis of zinc borohydride demonstrates multiple boron environments, consistent with the presence of both terminal and bridging borohydride coordination modes [40]. Cross-polarization magic angle spinning experiments have enabled determination of ¹¹B quadrupolar coupling parameters and isotropic chemical shifts for distinct boron sites [40]. These parameters provide quantitative measures of the local symmetry and bonding characteristics around individual boron centers [40].
¹H NMR spectroscopy reveals the characteristic multipicity patterns expected for borohydride protons coupled to quadrupolar ¹¹B nuclei [24]. The protron spectrum typically exhibits complex multipicity due to scalar coupling between protons and both ¹⁰B and ¹¹B isotopes, with the relative intensities reflecting the natural abundance of boron isotopes [24]. Advanced NMR techniques, including multiple quantum magic angle spinning experiments, have provided additional structural information by correlating isotropic chemical shifts with quadrupolar parameters [40].
Mass spectrometric analysis of zinc borohydride provides molecular weight confirmation and fragmentation pattern information essential for structural characterization [25]. The mass spectrum exhibits the expected molecular ion peak corresponding to the intact zinc borohydride complex, along with characteristic fragmentation patterns resulting from stepwise loss of hydrogen atoms and borohydride units [25]. High-resolution mass spectrometry enables precise mass determination and isotopic pattern analysis, confirming the molecular formula and isotopic composition [25].
The fragmentation behavior of zinc borohydride in mass spectrometry follows predictable pathways based on the relative bond strengths within the complex [25]. Initial fragmentation typically involves loss of hydrogen atoms from borohydride ligands, followed by more extensive decomposition leading to formation of zinc-containing fragments [25]. The isotopic pattern analysis provides additional confirmation of the zinc content and enables distinction from other metal borohydride complexes [25].